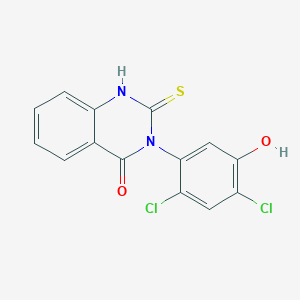

3-(2,4-dichloro-5-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2,4-dichloro-5-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one, also known as DCQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. DCQ is a quinazolinone derivative that exhibits anti-tumor activity by inhibiting the growth of cancer cells.

Wissenschaftliche Forschungsanwendungen

Bioactivity and Medicinal Potential

- Quinazolinone compounds, including variations of 3-(2,4-dichloro-5-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one, have demonstrated a range of biological activities. They have been reported to possess antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic and sedative activities. Additionally, anti-malarial and anti-diabetic activities have been associated with these compounds. In particular, specific derivatives have exhibited significant analgesic activity, showcasing their potential in pain management and treatment (Osarumwense Peter Osarodion, 2023).

Antibacterial and Antifungal Activities

- The antibacterial and antifungal properties of quinazolinone derivatives have been a focus of scientific research. Studies indicate that these compounds exhibit remarkable antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. The activities were determined against a variety of microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi, showing the broad-spectrum potential of these compounds (N. Patel et al., 2010).

Anticancer Activity

- The anticancer potential of quinazolinone derivatives has been explored, with certain compounds showing remarkable activity against cancer cell lines. The rational design and QSAR techniques have facilitated the understanding of the pharmacophoric requirements for these derivatives, leading to the identification of potent antitumor agents. Specifically, modifications in the quinazolinone structure have led to the discovery of compounds with notable inhibitory effects on cancer-related enzymes and proteins, highlighting their potential in cancer therapy (M. Noolvi & H. Patel, 2013).

Molecular Structure and Interaction Studies

- The molecular structures of quinazolinone derivatives are meticulously analyzed using various spectroscopic methods, crystallography, and computational techniques like density functional theory (DFT) calculations. These studies not only confirm the molecular configuration but also provide insight into the interactions of these compounds with biological targets, such as proteins. Such detailed structural analysis is pivotal for understanding the bioactivity of these compounds and for guiding the design of new derivatives with enhanced biological properties (Qing-mei Wu et al., 2022).

Corrosion Inhibition

- Quinazolinone derivatives have been investigated as corrosion inhibitors, showing efficacy in protecting metals against corrosion in acidic environments. This application is significant in industrial settings where metal corrosion can lead to significant economic losses and safety hazards. The derivatives function by forming a protective layer on the metal surface, inhibiting the corrosion process. The effectiveness of these compounds as corrosion inhibitors is supported by experimental data and computational studies, including DFT calculations and Monte Carlo simulations (N. Errahmany et al., 2020).

Eigenschaften

IUPAC Name |

3-(2,4-dichloro-5-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O2S/c15-8-5-9(16)12(19)6-11(8)18-13(20)7-3-1-2-4-10(7)17-14(18)21/h1-6,19H,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUMCUGXBVKLSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC(=C(C=C3Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2651135.png)

![ethyl 5-amino-1-(5-{[(3,4-dimethylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2651147.png)